molecular formula C18H15N5O3 B2593424 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034376-47-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2593424
CAS No.: 2034376-47-9
M. Wt: 349.35
InChI Key: YDEMLHDHMCTCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a [1,2,4]triazolo[1,5-a]pyrimidine core with a coumarin (2-oxo-2H-chromene) carboxamide moiety via a propyl linker. The triazolo-pyrimidine scaffold is renowned for its versatility in medicinal chemistry, often contributing to kinase inhibition or antimicrobial activity . The coumarin unit, a naturally derived fluorophore, may enhance lipophilicity and enable fluorescence-based biological tracking. This compound’s synthesis likely involves Suzuki-Miyaura cross-coupling or analogous methods, as seen in structurally related derivatives .

Properties

IUPAC Name

2-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16(14-8-13-5-1-2-6-15(13)26-17(14)25)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMLHDHMCTCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. Additionally, other methods such as solvent-free conditions using heterogeneous catalysts at controlled temperatures have been explored .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety.

    Reduction: Reduction reactions can occur at the triazolopyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, reduced, or substituted analogs, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s coumarin-carboxamide group distinguishes it from analogues bearing oxazole () or methoxyphenyl () substituents. Coumarin’s aromaticity and fluorescence could enhance membrane permeability compared to the polar hydroxypropyl group in ’s compound .
  • Biological Relevance : ’s analogue demonstrates potent kinetoplastid inhibition, suggesting that triazolo-pyrimidine carboxamides are viable scaffolds for antiparasitic drug development . The target compound’s coumarin moiety may broaden its applicability to cancer or inflammation pathways, given coumarin’s documented role in modulating kinases .

Physicochemical and Pharmacokinetic Properties (Inferred)

Parameter Target Compound Compound Compound
Lipophilicity High (coumarin’s aromaticity) Moderate (polar oxazole) Moderate (hydroxypropyl increases solubility)
Molecular Weight ~450-500 g/mol (estimated) ~550 g/mol (reported) ~500-550 g/mol (estimated)
Hydrogen Bonding Carboxamide and carbonyl groups Carboxamide, pyridine N Carboxamide, hydroxyl group

Implications:

  • The target compound’s higher lipophilicity may improve blood-brain barrier penetration relative to ’s analogue but could reduce aqueous solubility.

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a triazole-pyrimidine moiety linked to a chromene structure, which is known for its diverse pharmacological effects. The molecular formula is C₁₃H₁₂N₄O₂, with a molecular weight of 252.25 g/mol. The triazole ring is significant for its role in various biological activities.

Anticancer Activity

Research indicates that compounds containing the triazole and chromene structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.

Case Study: Inhibition of Thymidylate Synthase

A recent study evaluated various triazole derivatives for their anticancer efficacy. The synthesized compounds demonstrated IC₅₀ values ranging from 1.95 to 4.24 μM against TS, significantly lower than standard drugs like Pemetrexed (IC₅₀ = 7.26 μM) . The mechanism involves the induction of apoptosis and cell cycle arrest through ROS generation and activation of apoptotic pathways.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Triazole derivatives have been reported to show activity against various pathogens, including Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy Data

A comparative study highlighted the minimum inhibitory concentration (MIC) values of several triazole compounds against common bacterial strains:

CompoundMIC (μg/mL)Target Pathogen
Compound A0.0063E. coli
Compound B0.0125S. aureus
This compoundTBDTBD

This table illustrates the potential of the compound as an effective antimicrobial agent.

Mechanistic Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in cancer and microbial resistance. These studies suggest that the compound binds effectively to active sites of enzymes related to cell proliferation and survival.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldCharacterizationSource
Core formationDMF, 10–12 min fusion, methanol precipitation60–75%NMR, MS, elemental analysis
FunctionalizationSuzuki coupling, Pd catalysts, 80°C~50%1H^1 \text{H} NMR (DMSO-d6), HRMS

How can spectroscopic and crystallographic data resolve structural ambiguities in triazolopyrimidine derivatives?

Answer:

  • 1H^1 \text{H} NMR : Key shifts include:
    • Triazole protons: δ 8.80–8.90 ppm (singlet or doublet).
    • Coumarin carbonyl: δ 160–170 ppm in 13C^{13} \text{C} NMR .
  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions. For example, bond angles and torsion angles in similar compounds validate planar triazolopyrimidine systems .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 436.2 [M+H]+^+) confirm molecular weight .

Note : Contradictions in spectral data (e.g., solvent-dependent shifts) require cross-validation with computational methods (DFT) or alternative techniques like IR (C=O stretch ~1700 cm1^{-1}) .

What experimental strategies are used to evaluate the biological activity of triazolopyrimidine-coumarin hybrids?

Answer:

  • Target-based assays : For cannabinoid receptor (CB2) activity, competitive binding assays with 3H^{3} \text{H}-CP55,940 are used, measuring IC50_{50} values .
  • Antimicrobial screening : Agar diffusion assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) with MIC determination .
  • Proteasome inhibition : Fluorogenic substrate cleavage assays (e.g., Leu-Arg-Gly-Gly-AMC) for kinetoplastid-selective inhibitors .

Advanced Tip : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., alkyl chains, fluorophenyl groups) and correlation with activity trends .

How are reaction yields optimized in multi-step syntheses of complex heterocycles?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency but may require post-reaction dilution with methanol to precipitate products .
  • Catalyst screening : Pd-based catalysts (Suzuki coupling) with ligand optimization (e.g., XPhos) improve cross-coupling efficiency .
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .

Q. Common Pitfalls :

  • Low yields in Suzuki reactions due to boronic acid instability.
  • Steric hindrance from bulky coumarin substituents slowing cyclization .

How can computational chemistry aid in designing novel triazolopyrimidine derivatives?

Answer:

  • Docking studies : Predict binding modes to targets (e.g., CB2 receptor) using AutoDock Vina or Schrödinger Suite .
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Case Study : Modifying the propyl linker length in N-(3-([1,2,4]triazolo...)carboxamide alters steric bulk, impacting receptor affinity .

What analytical techniques are critical for resolving data contradictions in structural elucidation?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, resolving overlapping signals .
  • High-resolution MS : Differentiates isobaric ions (e.g., [M+H]+^+ vs. [M+Na]+^+) .
  • Single-crystal XRD : Definitive proof of stereochemistry when NMR is inconclusive .

Example : In , 1H^1 \text{H} NMR δ 8.91 ppm (br d) was confirmed via HSQC to correlate with a triazole carbon .

How are stability and purity profiles assessed for triazolopyrimidine derivatives?

Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity (>95% typical) .
  • Thermogravimetric analysis (TGA) : Determines decomposition points (e.g., 192–205°C melting points) .
  • Forced degradation : Exposure to heat, light, or humidity identifies labile groups (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.